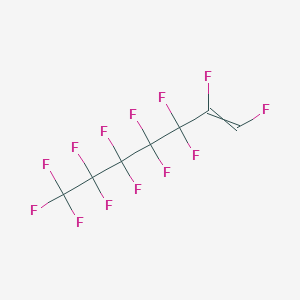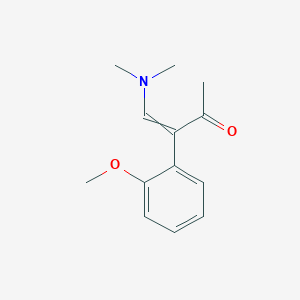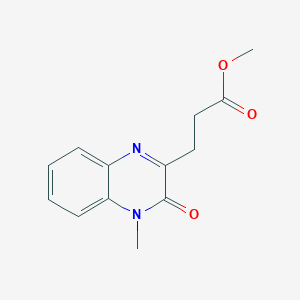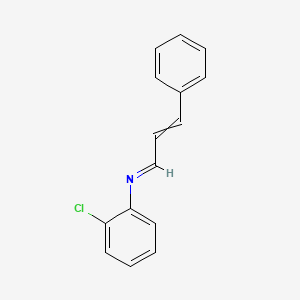
(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a double bond between the nitrogen and carbon atoms, with a phenyl group and a 2-chlorophenyl group attached to the carbon and nitrogen atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine typically involves the condensation reaction between an aromatic aldehyde and an amine. One common method is the reaction between 2-chlorobenzaldehyde and aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can also be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E)-(2-Chlorophenyl)methylidene]benzenesulfonohydrazide
- 4-Bromo-N’-[(E)-(2-chlorophenyl)methylene]benzohydrazide
- N’-[(1E)-(2-Chlorophenyl)methylidene]methoxycarbohydrazide
Uniqueness
(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine is unique due to its specific structural features, such as the presence of both a phenyl and a 2-chlorophenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry .
Eigenschaften
CAS-Nummer |
76553-86-1 |
|---|---|
Molekularformel |
C15H12ClN |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
FGDZDXHXYOXQQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
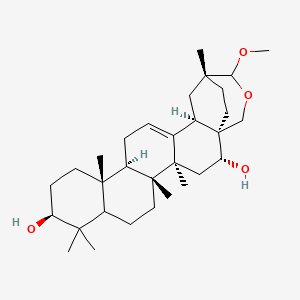


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
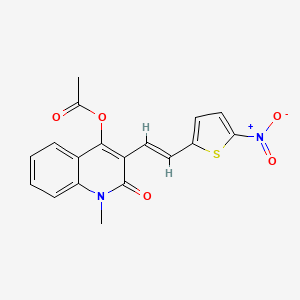
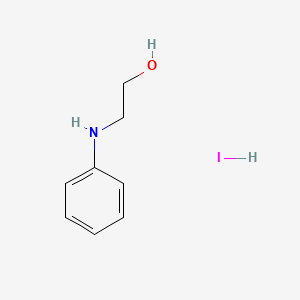
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
